molecular formula C9H11NO2 B559549 DL-phenylalanine CAS No. 150-30-1

DL-phenylalanine

Cat. No.: B559549
CAS No.: 150-30-1
M. Wt: 165.19 g/mol
InChI Key: COLNVLDHVKWLRT-QMMMGPOBSA-N
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Description

Phenylalanine is an essential alpha-amino acid with the chemical formula C9H11NO2. It is a precursor for several important molecules, including tyrosine, dopamine, norepinephrine, and epinephrine. Phenylalanine is found naturally in the milk of mammals and is used in the manufacture of food and drink products. It is also sold as a nutritional supplement due to its role as a precursor to the neuromodulator phenethylamine .

Mechanism of Action

Target of Action

DL-Phenylalanine (DLPA) is a nutritional supplement that contains two different forms of phenylalanine: D- and L-phenylalanine . The primary targets of DLPA are the neurotransmitters dopamine and noradrenaline . These neurotransmitters play crucial roles in mood regulation, mental health, heart rate, and other vital functions .

Mode of Action

The L-phenylalanine in DLPA is used by the brain to produce dopamine and noradrenaline , neurotransmitters that control mood, mental health, heart rate, and other vital functions . It may increase natural opioids, enkephalins, and reduce inflammation .

Biochemical Pathways

L-phenylalanine is converted into tyrosine, which is then used in the production of L-dopa. This is subsequently converted into dopamine, epinephrine, and norepinephrine . These neurotransmitters are known to help manage mood . D-phenylalanine slows the action of the enzymes carboxypeptidase A or endorphinase and enkephalinase, which degrade endorphins . This can help reduce pain .

Pharmacokinetics

It’s known that d-phenylalanine is distributed to the various tissues of the body via the systemic circulation .

Result of Action

The use of DLPA has been associated with several potential benefits. It may help with depression, reduce pain, and boost mental clarity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other amino acids in the body can affect the absorption and utilization of phenylalanine . Additionally, certain conditions, such as phenylketonuria, can affect how the body processes phenylalanine .

Biochemical Analysis

Biochemical Properties

DL-Phenylalanine plays a crucial role in biochemical reactions, particularly in the synthesis of neurotransmitters and other important biomolecules. The L-phenylalanine component is a precursor to tyrosine, which is further converted into dopamine, norepinephrine, and epinephrine. These neurotransmitters are vital for brain function and mood regulation . The D-phenylalanine component is believed to inhibit the degradation of enkephalins, endogenous peptides that modulate pain perception . Enzymes such as phenylalanine hydroxylase and carboxypeptidase A interact with this compound, facilitating its conversion and functional roles in the body .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the production of neurotransmitters like dopamine and norepinephrine, which are involved in mood regulation and cognitive functions . Additionally, this compound has been shown to affect pain perception by increasing the levels of enkephalins, thereby modulating the pain signaling pathways . These effects are observed in different cell types, including neurons and immune cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. L-phenylalanine is converted to tyrosine by phenylalanine hydroxylase, with the help of the cofactor tetrahydrobiopterin . Tyrosine is then used to synthesize dopamine, norepinephrine, and epinephrine, which are critical for neurotransmission . D-phenylalanine inhibits the enzyme carboxypeptidase A, preventing the breakdown of enkephalins and thereby enhancing their pain-relieving effects . These interactions highlight the compound’s role in both neurotransmitter synthesis and pain modulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable and can maintain its efficacy in modulating neurotransmitter levels and pain perception over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses have been shown to enhance mood and reduce pain without significant adverse effects . High doses can lead to toxicity and adverse effects, including oxidative stress and mitochondrial dysfunction . These findings underscore the importance of determining optimal dosages for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. L-phenylalanine is converted to tyrosine by phenylalanine hydroxylase, which then participates in the synthesis of neurotransmitters and melanin . The metabolic pathway also involves the conversion of phenylalanine to phenylpyruvate, which can be further metabolized to various compounds . These pathways highlight the compound’s role in both neurotransmitter synthesis and metabolic regulation.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters. The L-type amino acid transporter 1 (LAT1) is primarily responsible for the uptake of phenylalanine across the blood-brain barrier and into various tissues . This transporter ensures that this compound reaches its target sites, where it can exert its biochemical effects.

Subcellular Localization

Within cells, this compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. The subcellular localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments . This localization is crucial for its activity and function, particularly in the synthesis of neurotransmitters and modulation of pain pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylalanine can be synthesized through several methods. One common synthetic route involves the reaction of phenylacetaldehyde with hydrogen cyanide and ammonia to form phenylalanine. This method was first synthesized by Erlenmeyer and Lipp in 1882 .

Industrial Production Methods: Industrial production of phenylalanine often involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce phenylalanine. This method is preferred due to its cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions: Phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenylalanine has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various compounds.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Used in the treatment of conditions like phenylketonuria and as a supplement for depression and vitiligo.

    Industry: Employed in the production of artificial sweeteners like aspartame

Comparison with Similar Compounds

    Tyrosine: Another aromatic amino acid derived from phenylalanine.

    Tryptophan: An essential amino acid involved in the synthesis of serotonin.

    Phenylpyruvic acid: A product of phenylalanine metabolism

Phenylalanine’s unique role in both protein synthesis and neurotransmitter production makes it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

(2S)-2-amino-3-phenylpropanoic acid
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InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
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InChI Key

COLNVLDHVKWLRT-QMMMGPOBSA-N
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Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
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Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N
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Molecular Formula

C9H11NO2
Record name L-PHENYLALANINE
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Related CAS

25191-15-5
Record name Poly(L-phenylalanine)
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DSSTOX Substance ID

DTXSID4040763
Record name L-Phenylalanine
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Molecular Weight

165.19 g/mol
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Physical Description

L-phenylalanine is an odorless white crystalline powder. Slightly bitter taste. pH (1% aqueous solution) 5.4 to 6. (NTP, 1992), Solid; [Merck Index] White odorless solid; [CAMEO] White powder; [Sigma-Aldrich MSDS], Solid, Colourless or white platelike crystals or crystalline powder; odourless
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Boiling Point

563 °F at 760 mmHg (sublimes) (NTP, 1992)
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Solubility

10 to 50 mg/mL at 77 °F (NTP, 1992), Monoclinic leaflets or prisms from water or alchol, sweetish taste. Decomposes at 271-273 °C. Sublimes in vacuo. pK1 = 2.58; pK2 = 9.24. Solubility in water (g/L): 9.97 at 0 °C; 14.11 at 25 °C; 21.87 at 50 °C; 37.08 at 75 °C; 68.9 at 100 °C /Phenylalanine DL-form/, Insoluble in ethanol, ethyl ether, benzene, acid, Very slightly sol in methanol, ethanol, Solubility in water (g/L): 19.8 at 0 °C; ... 44.3 at 50 °C; 66.2 at 75 °C; 99.0 at 100 °C, In water, 2.64X10+4 mg/L at 25 °C, 26.9 mg/mL, Soluble in water; Slightly soluble in dilute mineral acid and alkali hydroxide solutions, Slightly soluble (in ethanol)
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Vapor Pressure

0.00000005 [mmHg]
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Mechanism of Action

The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine. Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects. The mechanism of L-phenylalanine's possible antivitiligo activity is not well understood. It is thought that L-phenylalanine may stimulate the production of melanin in the affected skin, Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/
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Color/Form

Prisms form water, Monoclinic plates, leaflets from warm concentrated aqueous solution; hydrated needles from dilute solutions

CAS No.

63-91-2
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Melting Point

541 °F (decomposes) (NTP, 1992), 283 °C decomposes, 283 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-phenylalanine
Reactant of Route 2
DL-phenylalanine
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DL-phenylalanine
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DL-phenylalanine
Reactant of Route 5
DL-phenylalanine
Reactant of Route 6
DL-phenylalanine

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